molecular formula C24H25ClN2O2 B2812022 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one CAS No. 850827-64-4

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one

Cat. No.: B2812022
CAS No.: 850827-64-4
M. Wt: 408.93
InChI Key: CEWKSVLCWCPSNV-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one is a complex organic compound that features a piperazine ring and a chromenone moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a piperazine ring, have been found to interact with a variety of targets, including histamine h1 receptors and D4 dopamine receptors . These receptors play crucial roles in various physiological processes, including immune response, neurotransmission, and regulation of mood.

Pharmacokinetics

It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable ADME properties, potentially enhancing its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one typically involves multiple steps. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a chromenone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified using techniques like recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. Industrial methods may also include additional steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Biological Activity

The compound 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one is a synthetic derivative that exhibits potential biological activities relevant to pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H23ClN2O2C_{22}H_{23}ClN_2O_2, with a molecular weight of approximately 378.88 g/mol. The structure incorporates a piperazine moiety linked to a chromenone scaffold, which is known for various biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Case Study : In vitro tests showed that derivatives of chromenone exhibited cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 5 to 15 µM .

Antimicrobial Activity

The piperazine component is known for its antimicrobial properties:

  • Antibacterial Effects : Compounds containing piperazine have shown effectiveness against Gram-positive and Gram-negative bacteria. A study highlighted the antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
  • Antifungal Properties : Similar derivatives have demonstrated antifungal activity against Candida species and Aspergillus niger .

Neuropharmacological Effects

The structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders:

  • Dopaminergic Activity : The piperazine ring can interact with dopamine receptors, potentially offering therapeutic benefits in conditions like schizophrenia or Parkinson's disease.
  • Case Study : A related compound was evaluated for its effects on D2 receptor binding affinity and showed promising results in modulating dopaminergic pathways .

Synthesis and Characterization

The synthesis of the compound typically involves a multi-step process including the Mannich reaction. Characterization techniques such as NMR and IR spectroscopy confirm the identity and purity of the synthesized product .

In Vivo Studies

Preliminary in vivo studies on animal models have shown that the compound may reduce tumor growth rates significantly compared to controls. These studies are crucial for understanding the pharmacokinetics and bioavailability of the compound .

Data Table

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis
AntibacterialDisruption of bacterial cell walls
AntifungalInhibition of fungal growth
NeuropharmacologicalDopamine receptor modulation

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2/c25-20-6-3-7-21(15-20)27-10-8-26(9-11-27)16-19-14-24(28)29-23-13-18-5-2-1-4-17(18)12-22(19)23/h3,6-7,12-15H,1-2,4-5,8-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWKSVLCWCPSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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